Note: The requested compound, Xanthothricin (CAS 84-82-2), is incorrectly identified in most databases; its CAS number corresponds to Toxoflavin, a different chemical entity. This guide focuses on Streptothricin F, the principal and least toxic active component of the streptothricin antibiotic complex, which aligns with the likely research and procurement intent. Streptothricin F is a member of the streptothricin class of antibiotics, characterized by a streptolidine lactam, a gulosamine core, and a single β-lysine side chain. These compounds are notable for their potent bactericidal activity, particularly against multi-drug resistant (MDR) Gram-negative bacteria, a class of pathogens for which new therapeutic options are urgently needed. Streptothricin F functions by binding to the bacterial 30S ribosomal subunit, leading to protein mistranslation and cell death.
The most common laboratory substitute for a purified streptothricin is nourseothricin, a crude mixture of streptothricin congeners, primarily Streptothricin F (S-F, ~65.5%) and Streptothricin D (S-D, ~29.6%). This substitution is ill-advised for reproducible research, particularly in toxicology and preclinical studies, because the components have vastly different biological profiles. S-D is significantly more potent but also exhibits over 10-fold higher renal toxicity than S-F. Therefore, using the nourseothricin mixture introduces variability in both efficacy and toxicity, confounding experimental results and making it unsuitable for applications that require a defined dose-response relationship or a minimized toxicity profile.
The primary procurement driver for choosing purified Streptothricin F (S-F) over its more complex analog Streptothricin D (S-D) or nourseothricin mixtures is its superior safety profile. In mouse models, the LD50 of S-F was 300 mg/kg, whereas S-D was significantly more toxic with an LD50 of approximately 10 mg/kg. Histological analysis confirmed this difference; mice dosed with nourseothricin at 10 mg/kg showed significant necrosis of proximal convoluted tubule epithelial cells in the kidney, while mice dosed with S-F at a 10-fold higher concentration (100 mg/kg) showed no obvious histological abnormalities.
| Evidence Dimension | In Vivo Acute Toxicity (LD50) & Nephrotoxicity |
| Target Compound Data | LD50: 300 mg/kg; No kidney damage at 100 mg/kg dose. |
| Comparator Or Baseline | Streptothricin D: LD50: ~10 mg/kg. Nourseothricin Mixture: Severe kidney damage at 10 mg/kg dose. |
| Quantified Difference | Streptothricin F is approximately 30-fold less acutely toxic than Streptothricin D and avoids the nephrotoxicity seen with nourseothricin mixtures even at a 10x higher dose. |
| Conditions | In vivo mouse models. |
For any in vivo study, using Streptothricin F minimizes the risk of confounding toxicity, allowing for the assessment of antibacterial efficacy at higher, more effective doses.
While Streptothricin D (S-D) is more potent on a molar basis, Streptothricin F (S-F) provides a more useful therapeutic window due to its lower toxicity. Against a panel of 39 carbapenem-resistant Enterobacterales (CRE) isolates, the MIC90 (concentration required to inhibit 90% of isolates) for S-F was 4 µM. The MIC90 for S-D was lower at 0.5 µM, indicating 8-fold higher potency. However, given that S-F is over 10-fold less toxic in vivo, it can be dosed appropriately to achieve therapeutic concentrations that S-D and nourseothricin mixtures cannot without causing severe side effects.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) |
| Target Compound Data | 4 µM |
| Comparator Or Baseline | Streptothricin D: 0.5 µM |
| Quantified Difference | Streptothricin F is 8-fold less potent than Streptothricin D against CRE isolates. |
| Conditions | In vitro broth microdilution assay against 39 CRE clinical isolates. |
This demonstrates that while S-F is less potent, its significantly better safety profile makes it the superior candidate for preclinical development and in vivo studies where achieving an effective, non-toxic dose is critical.
Procuring purified Streptothricin F ensures compositional integrity, which is non-negotiable for mechanism of action or medicinal chemistry studies. Commercial nourseothricin is a mixture containing approximately 65.5% Streptothricin F, 29.6% Streptothricin D, and 4.9% Streptothricin E. Using this undefined mixture makes it impossible to attribute observed biological effects to a single molecular entity. The availability of purified and, more recently, synthetically accessible Streptothricin F allows for unambiguous interpretation of experimental data and provides a reliable starting point for developing novel analogs with improved properties.
| Evidence Dimension | Compositional Purity |
| Target Compound Data | >95-99% (Typical for purified or synthetic single compound) |
| Comparator Or Baseline | Nourseothricin Mixture: ~65.5% S-F, ~29.6% S-D, ~4.9% S-E |
| Quantified Difference | Single defined component vs. a variable three-component mixture. |
| Conditions | Analysis of commercial nourseothricin lots. |
For reproducible science and rational drug design, starting with a well-characterized, single compound is essential to ensure that structure-activity conclusions are valid.
Due to its demonstrated efficacy against CRE and its significantly reduced nephrotoxicity compared to nourseothricin mixtures, Streptothricin F is the appropriate choice for animal models of infection, such as murine thigh infection models, where the goal is to assess bactericidal activity without confounding host toxicity.
As a chemically defined starting material, Streptothricin F is suitable for synthetic modification to explore structure-activity relationships. Its total synthesis has been achieved, paving the way for the creation of analogs with potentially improved potency or an even better safety profile.
Research aimed at elucidating the precise molecular interactions between streptothricin-class antibiotics and the bacterial ribosome requires a homogenous compound. Using purified Streptothricin F ensures that crystallographic or biochemical data reflects the binding of a single ligand, which is impossible to guarantee with a mixture like nourseothricin.
Acute Toxic